(2,3-Dichloro-5-nitrophenyl)(2-fluorophenyl)methanone
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Overview
Description
(2,3-Dichloro-5-nitrophenyl)(2-fluorophenyl)methanone is an organic compound that belongs to the class of aromatic ketones. This compound is characterized by the presence of two aromatic rings, one substituted with chlorine and nitro groups, and the other with a fluorine atom. The unique combination of these substituents imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dichloro-5-nitrophenyl)(2-fluorophenyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 2,3-dichloro-5-nitrobenzoyl chloride with 2-fluorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is conducted under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or column chromatography are used to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(2,3-Dichloro-5-nitrophenyl)(2-fluorophenyl)methanone undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the aromatic ring can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Oxidation: The compound can undergo oxidation reactions, particularly at the methanone group, to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or thiourea can be used under basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Nucleophilic Substitution: Substituted derivatives with amine or thiol groups.
Reduction: Amino derivatives.
Oxidation: Carboxylic acids or other oxidized products.
Scientific Research Applications
(2,3-Dichloro-5-nitrophenyl)(2-fluorophenyl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2,3-Dichloro-5-nitrophenyl)(2-fluorophenyl)methanone depends on its interaction with molecular targets. The compound can interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. For example, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The exact molecular targets and pathways involved vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2-Amino-2′-chloro-5-nitrobenzophenone): Similar structure with an amino group instead of a fluorine atom.
(2,3-Dichloro-5-(trifluoromethyl)pyridine): Contains a trifluoromethyl group instead of a fluorophenyl group.
(2-Chloro-4-fluorophenyl N-(2-fluoro-5-nitrophenyl)carbamate): Contains a carbamate group instead of a methanone group.
Uniqueness
(2,3-Dichloro-5-nitrophenyl)(2-fluorophenyl)methanone is unique due to the specific combination of substituents on the aromatic rings, which imparts distinct chemical properties and reactivity. The presence of both electron-withdrawing (nitro, chloro) and electron-donating (fluoro) groups allows for a wide range of chemical transformations and applications in various fields.
Properties
CAS No. |
90019-31-1 |
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Molecular Formula |
C13H6Cl2FNO3 |
Molecular Weight |
314.09 g/mol |
IUPAC Name |
(2,3-dichloro-5-nitrophenyl)-(2-fluorophenyl)methanone |
InChI |
InChI=1S/C13H6Cl2FNO3/c14-10-6-7(17(19)20)5-9(12(10)15)13(18)8-3-1-2-4-11(8)16/h1-6H |
InChI Key |
SXGBHYFOHJWNFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=C(C(=CC(=C2)[N+](=O)[O-])Cl)Cl)F |
Origin of Product |
United States |
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